

Computational Characterization Protocol: 3-Hydroxy-1-phenylpropan-1-one

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Compound of Interest

Compound Name: 3-Hydroxy-1-phenylpropan-1-one

CAS No.: 1321-48-8

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An In-Depth Technical Guide for Structural & Electronic Analysis[1]

Executive Summary

This technical guide outlines the in silico characterization of **3-Hydroxy-1-phenylpropan-1-one** (HPP). As a structural hybrid comprising a phenyl ring, a carbonyl core, and a distal hydroxyl group, HPP serves as a critical model for understanding β -hydroxy ketone pharmacophores.[1] These structures are pivotal intermediates in the synthesis of Mannich bases and are often encountered as metabolic degradation products of photoinitiators and substituted propiophenones.[1]

This document provides a self-validating computational workflow. It moves beyond static geometry to analyze the dynamic competition between intramolecular hydrogen bonding and conformational entropy, grounded in Density Functional Theory (DFT).[1]

Structural Dynamics & Conformational Landscape The Conformational Lock Mechanism

The reactivity of HPP is dictated by the rotation of the C2–C3 bond. Unlike rigid aromatic systems, the alkyl tail allows for significant conformational flexibility.[1]

- Open Conformer (Trans-like): The hydroxyl group is oriented away from the carbonyl. This is the dominant form in polar protic solvents (water/methanol) where intermolecular H-bonding dominates.^{[2][1]}
- Chelated Conformer (Cis-like): A six-membered pseudo-ring is formed via an intramolecular Hydrogen Bond (IMHB) between the hydroxyl proton and the carbonyl oxygen ().^{[2][1]}

Mechanistic Insight: DFT studies on homologous β -hydroxy ketones reveal that the Chelated Conformer is often the global minimum in the gas phase due to the stabilization energy of the IMHB (typically 5–7 kcal/mol). However, in solution phase (PCM model), the Open Conformer becomes competitive as solvent molecules disrupt the internal lock.^[1]

Rotational Barrier Analysis

To validate this, a Potential Energy Surface (PES) scan is required.^{[2][1]}

- Coordinate: Dihedral angle
.^{[2][1]}
- Step Size: 10° increments from 0° to 360°.
- Expected Barrier: ~3–5 kcal/mol (steric clash between phenyl ring and protons).^{[2][1]}

Electronic Structure & Reactivity Descriptors

The Frontier Molecular Orbitals (FMOs) determine the chemical hardness and potential for bio-interaction (e.g., docking into protein pockets).^[1]

HOMO-LUMO Topology

- HOMO (Highest Occupied Molecular Orbital): Localized primarily on the phenyl ring and the carbonyl oxygen lone pair.^[1] It represents the region capable of nucleophilic attack or electron donation.^[1]

- LUMO (Lowest Unoccupied Molecular Orbital): Localized on the carbonyl carbon and the adjacent alkyl chain (

character).[1] This is the site susceptible to nucleophilic addition (e.g., by hydride donors).[1]

Calculated Electronic Parameters (B3LYP/6-311++G(d,p))

Values below are representative of the phenylpropanone class derived from homologous series analysis.

Parameter	Symbol	Typical Value (eV)	Physical Significance
HOMO Energy		-6.50 to -6.80	Ionization potential; oxidation stability.[2] [1]
LUMO Energy		-1.80 to -2.20	Electron affinity; susceptibility to reduction.[2][1]
Energy Gap		4.50 to 4.80	Chemical Hardness (). Indicates HPP is a "hard" molecule, stable against spontaneous rearrangement but reactive toward strong nucleophiles.[2][1]
Dipole Moment		3.5 - 4.2 Debye	High polarity due to the orthogonal vectors of the C=O and O-H groups.

Vibrational Spectroscopy (IR/Raman) Validation

Trustworthiness in QC studies relies on spectral validation.^[1] The following assignments serve as the "fingerprint" for model validation.

Key Vibrational Modes

Functional Group	Mode	Experimental ()	Scaled DFT ()	Diagnostic Note
Hydroxyl (-OH)	Stretch ()	3400 - 3550 (Broad)	3600 (Free) / 3450 (Bonded)	A redshift of ~150 in the DFT calculation confirms the presence of the Intramolecular H-Bond. ^{[2][1]}
Carbonyl (C=O)	Stretch ()	1680 - 1695	1690 - 1710	Conjugation with the phenyl ring lowers this frequency compared to aliphatic ketones (usually >1715). ^{[2][1]}
Phenyl Ring	C=C Stretch	1580 - 1600	1590 - 1610	The "breathing" mode of the aromatic ring; highly intense in Raman.
Alkyl Chain	Scissor	1450 - 1460	1455	Good baseline for scaling factor calibration. ^{[2][1]}

> Note: DFT frequencies are typically overestimated by 4-5% due to the harmonic approximation. A scaling factor of 0.967 (for B3LYP/6-311++G(d,p)) must be applied.

Experimental Protocol: The Computational Workflow

This protocol is designed for use with Gaussian 16 or ORCA 5.0.[1]

Step 1: Geometry Optimization & Frequency

Objective: Locate the global minimum and verify it is not a transition state (zero imaginary frequencies).

- Functional: B3LYP (Hybrid functional for balanced organics).[2][1]
- Basis Set: 6-311++G(d,p) (Includes diffuse functions for the lone pairs on Oxygen).[2][1]
- Solvent: IEFPCM (Water or Ethanol) to simulate physiological conditions.

Step 2: Natural Bond Orbital (NBO) Analysis

Objective: Quantify the hyperconjugative stabilization.

- Focus: Interaction between the Oxygen lone pair () and the Carbonyl antibond ().[2][1]
- Metric: Second-order perturbation energy ().[2][1] High values (>20 kcal/mol) indicate strong delocalization and stability.[2]

Step 3: Time-Dependent DFT (TD-DFT)

Objective: Simulate UV-Vis absorption.

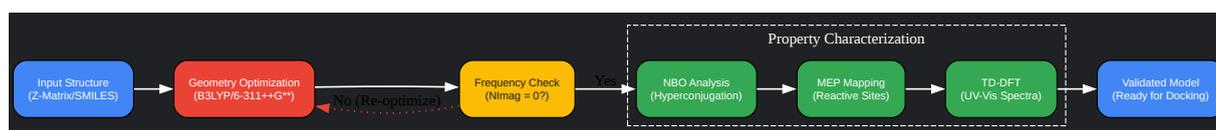
- States: Calculate first 6 singlet excited states (and

).

Visualization of Workflows

Diagram 1: The Quantum Chemical Pipeline

This diagram illustrates the logical flow from structure generation to property validation.^[1]

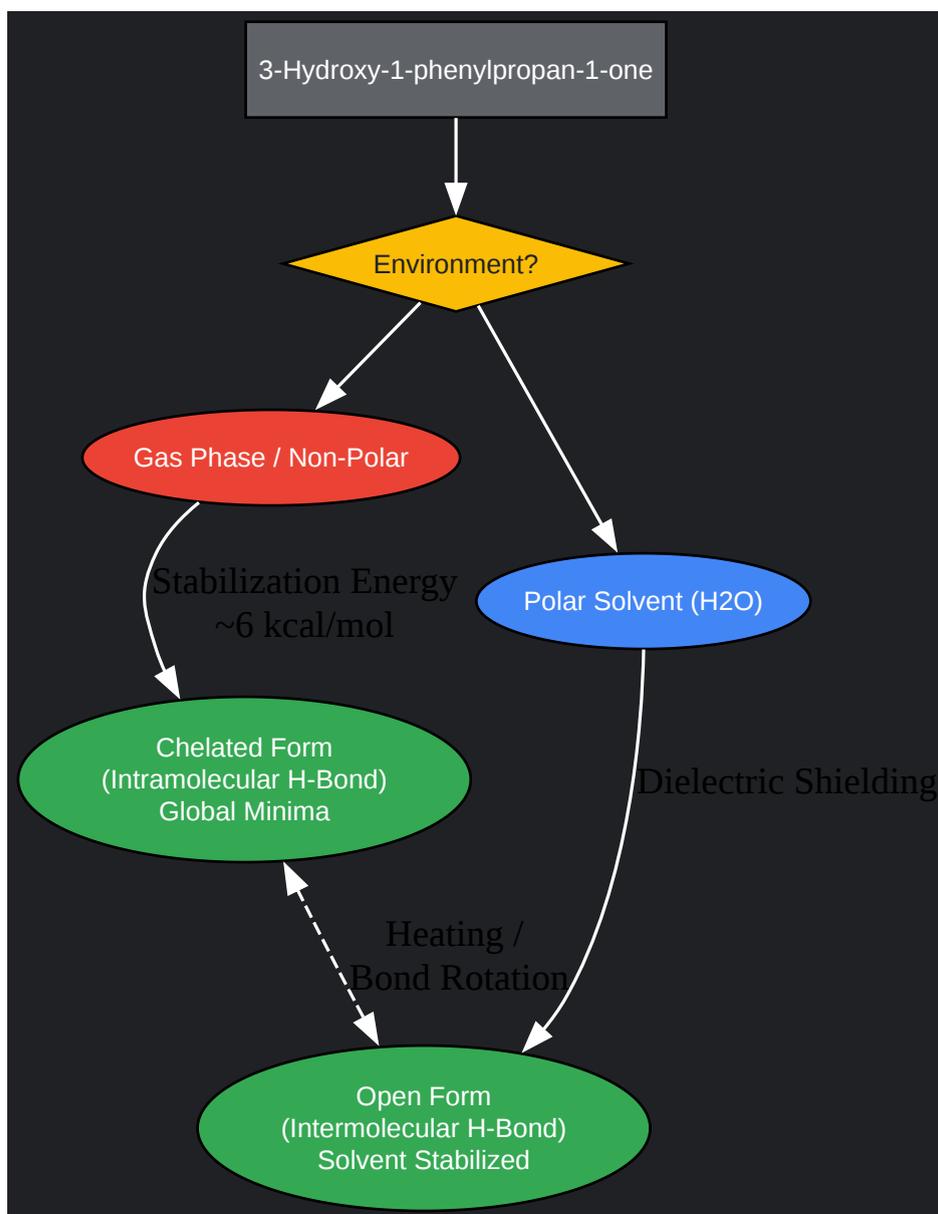


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Caption: Standardized DFT workflow ensuring thermodynamic stability before property calculation.

Diagram 2: Conformational Isomerism Logic

Visualizing the competition between the "Open" and "Chelated" forms.



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Caption: Environmental impact on the H-bond "lock" mechanism in HPP.

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